Cas no 14319-11-0 (dibromobis(tri(p-tolyl)phosphine)nickel(II))

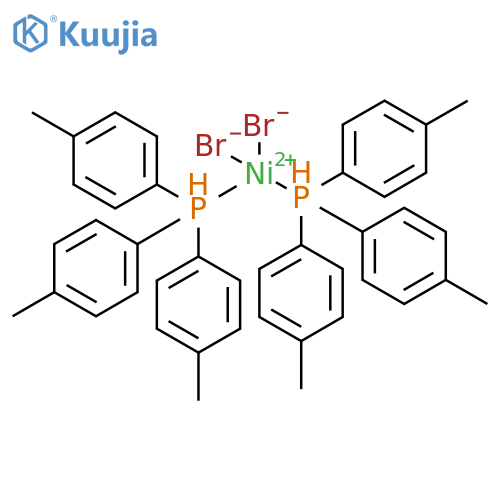

14319-11-0 structure

商品名:dibromobis(tri(p-tolyl)phosphine)nickel(II)

CAS番号:14319-11-0

MF:C42H44Br2NiP2

メガワット:829.247693061829

CID:5170138

dibromobis(tri(p-tolyl)phosphine)nickel(II) 化学的及び物理的性質

名前と識別子

-

- dibromobis(tri(p-tolyl)phosphine)nickel(II)

-

- インチ: 1S/2C21H21P.2BrH.Ni/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;

- InChIKey: IOTMCXUZBZIWOQ-UHFFFAOYSA-N

- ほほえんだ: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)[Ni+2]([Br-])([Br-])P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

dibromobis(tri(p-tolyl)phosphine)nickel(II) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB525637-100mg |

Bis[tri(p-tolyl)phosphine] nickel dibromide; . |

14319-11-0 | 100mg |

€110.00 | 2025-02-20 | ||

| abcr | AB525637-250mg |

Bis[tri(p-tolyl)phosphine] nickel dibromide; . |

14319-11-0 | 250mg |

€158.00 | 2025-02-20 | ||

| abcr | AB525637-100 mg |

Bis[tri(p-tolyl)phosphine] nickel dibromide; . |

14319-11-0 | 100mg |

€110.00 | 2023-06-14 | ||

| abcr | AB525637-250 mg |

Bis[tri(p-tolyl)phosphine] nickel dibromide; . |

14319-11-0 | 250mg |

€158.00 | 2023-06-14 |

dibromobis(tri(p-tolyl)phosphine)nickel(II) 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

14319-11-0 (dibromobis(tri(p-tolyl)phosphine)nickel(II)) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 152840-81-8(Valine-1-13C (9CI))

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量